1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine is a chemical compound with significant potential in scientific research, particularly in medicinal chemistry. Its systematic IUPAC name is 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride, and it is characterized by the molecular formula and a molecular weight of approximately 347.20 g/mol. The compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under organic compounds with piperazine as a core structure, modified by a trifluoroethoxy group that enhances its chemical properties and biological activity. The presence of fluorine atoms contributes to its lipophilicity and may influence its interaction with biological targets.
The synthesis of 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine typically involves several key steps:
The compound has been noted for its successful synthesis in laboratory settings, demonstrating its feasibility for further research applications .
The molecular structure of 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine features:
The structural formula can be represented in various notations:
InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)10-19-12-3-1-11(2-4-12)9-18-7-5-17-6-8-18;;/h1-4,17H,5-10H2;2*1H
C1CN(CCN1)CC2=CC=C(C=C2)OCC(F)(F)F.Cl.Cl
These representations provide insights into the compound's connectivity and functional groups .
1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine can undergo various chemical reactions:
The reactivity profile of this compound suggests that it can be utilized in further synthetic applications or modifications .
The mechanism of action for 1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine involves its interaction with specific biological targets:
Research indicates that such compounds can affect neurotransmission and cellular responses through their binding affinities .
These properties make it suitable for various applications in research settings .
1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine has several applications in scientific research:
The unique properties imparted by the trifluoroethoxy group enhance its potential as a versatile building block in organic synthesis and drug development .
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1